molecular formula C10H15NO B1221222 4-Dimethylamino-3,5-xylenol CAS No. 6120-10-1

4-Dimethylamino-3,5-xylenol

Cat. No. B1221222
CAS RN: 6120-10-1
M. Wt: 165.23 g/mol
InChI Key: GZPBVLUEICLBOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Dimethylamino-3,5-xylenol, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been detailed through methodologies like X-ray crystallography. These compounds are synthesized through various chemical reactions, showcasing complex structures determined by crystallography studies (Al-Hourani et al., 2016). Another related synthesis involves the preparation of 1,3,5-tris(dimethylamino)benzene, highlighting the impact of steric interactions on molecular structure (Kuhn et al., 1992).

Molecular Structure Analysis

The structure of similar compounds has been revealed through techniques like X-ray diffraction, providing insights into the spatial arrangement and bonding patterns. For instance, the synthesis and X-ray structure analysis of 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne elucidates the charge-transfer complex formation, which can be correlated to the structural attributes of 4-Dimethylamino-3,5-xylenol derivatives (Rodríguez et al., 1996).

Chemical Reactions and Properties

Compounds akin to 4-Dimethylamino-3,5-xylenol exhibit various chemical reactions and properties. For example, the formation and [4 + 2] cycloaddition reactions of 2,3-dimethylene-2,3-dihydrothiophene provide insights into the reaction mechanisms and properties that might be relevant to 4-Dimethylamino-3,5-xylenol (Berg & Leusen, 2010).

Physical Properties Analysis

The study of physical properties such as solubility, melting point, and molecular weight is crucial for understanding the behavior of chemical compounds. While specific studies on 4-Dimethylamino-3,5-xylenol were not identified, analogs provide a basis for inferring physical properties. For example, the synthesis and detailed analysis of compounds like Ethyl 5,7-Dimethyl Coumarin-4-Acetate offer a glimpse into the physical characteristics one might expect from 4-Dimethylamino-3,5-xylenol derivatives (Pujar et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and chemical affinity, are essential for the application and handling of 4-Dimethylamino-3,5-xylenol. Studies like those on 3, 5-Dimethylaniline provide insights into the reactivity and potential chemical behavior of related compounds, offering a parallel to understanding the chemical properties of 4-Dimethylamino-3,5-xylenol (Liu, 2006).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Various methods for synthesizing compounds related to 4-Dimethylamino-3,5-xylenol, such as 3,5-dimethylaniline, have been explored. These methods are based on different raw materials, with 3,5-xylenol being a common choice due to its availability and low price (Liu Chun-shan, 2006).
  • Degradation by Wetlands : In studies of xylenol degradation in constructed wetlands, stable organic intermediates, including ketoadipic acid carboxylates, were identified. This research provides insight into bioremediation processes for phenols, including xylenols (J. Poerschmann & L. Schultze-Nobre, 2014).

Spectroscopy and Crystallography

  • Spectroscopic Studies : Ethyl ester of 5,7-dimethyl coumarin-4-acetic acid, synthesized from 3,5-Xylenol, showed specific crystallographic properties, providing insights into molecular stability and interactions. This contributes to the understanding of the molecular structure of xylenol derivatives (Kiran K. Pujar et al., 2013).

Optical and Electronic Applications

  • Optical Nonlinearities : Studies on donor-acceptor molecules with 4-(dimethylamino)phenyl donor moieties revealed powerful third-order optical nonlinearities. These findings have potential applications in optical and electronic device manufacturing (T. Michinobu et al., 2005).

Organic Synthesis

  • Formation and Reactions : Research on various organic reactions, including cycloaddition reactions of dimethylene derivatives and syntheses of heteroaryl compounds, involves xylenol-related structures. These studies contribute to the development of new synthetic pathways in organic chemistry (K. J. Berg & A. Leusen, 2010).

Catalytic Applications

  • Catalysis in Acylation : A study demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation, indicating the potential of related compounds in catalytic processes (Zhihui Liu et al., 2014).

Other Applications

  • Polymer Synthesis : Research on conjugated polyelectrolytes based on polyfluorene, involving derivatives of dimethylamino compounds, contributes to the development of novel electroluminescent materials. This has implications for advancements in materials science (F. Huang et al., 2004).

Safety And Hazards

Safety data sheets suggest that 4-Dimethylamino-3,5-xylenol may cause severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if swallowed or in contact with skin .

properties

IUPAC Name

4-(dimethylamino)-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-5-9(12)6-8(2)10(7)11(3)4/h5-6,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPBVLUEICLBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020503
Record name 4-Dimethylamino-3,5-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylamino-3,5-xylenol

CAS RN

6120-10-1
Record name 4-(Dimethylamino)-3,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6120-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dimethylamino-3,5-xylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(dimethylamino)-3,5-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Dimethylamino-3,5-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)-3,5-xylenol
Source European Chemicals Agency (ECHA)
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Record name 4-DIMETHYLAMINO-3,5-XYLENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
RP Marquardt, EN Luce - Journal of Agricultural and Food …, 1963 - ACS Publications
Procedures for the residue determinations of 4-dimethylamino-3, 5-xylyl methylcarbamate (" carbamate’’) and 4-dimethylamino-3, 5-xylenol (" xylenol") in peaches and undelinted …
Number of citations: 2 pubs.acs.org
EJ Lorah, DD Hemphill - Journal of the Association of Official …, 1974 - academic.oup.com
Carbaryl (1-naphthyl methylcarbamate), Mesurol® (4-methylthio-3,5-xylyl methylcarbamate), promecarb (m-cym-5-yl methylcarbamate) , Zectran® (4-dimethylamino-3,5-xylyl …
Number of citations: 38 academic.oup.com
CA Anderson, D MacDougall… - Journal of Agricultural …, 1963 - ACS Publications
Discussion These methods without modification determine 0.1 to 2.5 ppm of 4-dimethylamino-3, 5-xylenol, 0.1 to 3.5 ppm of 4-dimethylamino-3, 5-xylyl methylcarbamate, or a total of 0.1 …
Number of citations: 10 pubs.acs.org
RW Meikle - Bulletin of Environmental Contamination and …, 1973 - Springer
ZECTRAN| insecticide (4-dimethylamino-3, 5-xylyl methylcarbamate, mexacarbate) is a very effective, broadspectrum insecticide belonging to the methylcarbamate group of pesticides (…
Number of citations: 13 link.springer.com
HJ Benezet, F Matsumura - Journal of agricultural and food …, 1974 - ACS Publications
A screening of microorganisms (bacteria, mold, and fungi) from soil, water, and stock cultures was undertaken to determine the extent and mode of degradation of mexacarbate (4-…
Number of citations: 37 pubs.acs.org
RP Miskus, TL Andrews, M Look - Journal of Agricultural and Food …, 1969 - ACS Publications
A-Acetylation of the insecticide Zectran does not greatly alter its toxic effects on spruce budworm, but virtually eliminates toxicity in mice. The fate of acetylated Zectran was investigated …
Number of citations: 31 pubs.acs.org
AM Abdel-Wahab, RJ Kuhr… - Journal of Agricultural and …, 1966 - ACS Publications
Studies witheight C14-carbonyl-labeled aryl methylcarbamates demonstrate that such insecticide chemicals are degraded with the carbamate moiety intact when applied to glass or …
Number of citations: 95 pubs.acs.org
EA Williams, RW Meikle… - Journal of Agricultural and …, 1965 - ACS Publications
Carbamate Insecticides, Radiosynthesis of Carbon-14-Labeled 4-Dimethylamino-3,5-xylyl Methylcarbamate Page 1 CARBAMATE INSECTICIDES Radiosynthesis of Carbon-14-…
Number of citations: 7 pubs.acs.org
KMS Sundaram - 1989 - books.google.com
Adult crayfish (Orconetes limosus) were exposed to 0.1, 1.0, 2.5, 4.0, 7.5, 8.0, 8.5, 9.5, 15.0, 20.0, and 25.0 ng/mL of mexacarbate [4-dimethylamino-3, 5-xylyl N-methylcarbamate (…
Number of citations: 3 books.google.com
E Williams, RW Meikle… - Journal of Agricultural and …, 1964 - ACS Publications
Materials and Methods Feeding. A 5-month old male beagle was preconditioned by feeding 6 mg.(20 ppm) of inactive Zectran twice daily in his rations, which consisted of Purina Dog …
Number of citations: 22 pubs.acs.org

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